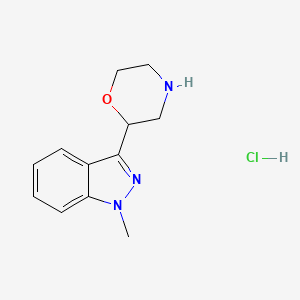

2-(1-Methylindazol-3-yl)morpholine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

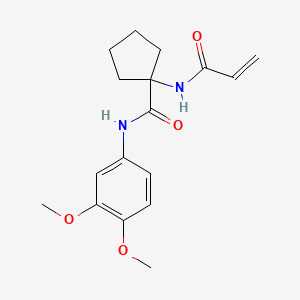

“2-(1-Methylindazol-3-yl)morpholine;hydrochloride” is a chemical compound. It is a methylated intermediate which may be demethylated to provide an inhibitor of catechol-O-methyltransferase useful in the treatment of Parkinson’s disease .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of morpholine, a related compound, features both amine and ether functional groups. Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .Chemical Reactions Analysis

The chemical reactions of morpholine, a related compound, involve electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of morpholine, a related compound, include a weak ammonia-like or fish-like odor, a density of 1.007 g/cm³, a melting point of -5 °C, a boiling point of 129 °C, and solubility in water .Scientific Research Applications

Morpholine Derivatives in Pharmacological Research

Morpholine derivatives have been extensively studied for their pharmacological potential. The compound's structure allows for a broad spectrum of pharmacological activities, making it a valuable moiety in medicinal chemistry. For instance, piperazine and morpholine analogs have been synthesized and evaluated for their therapeutic potential, showcasing a wide range of pharmacophoric activities including antimicrobial, anticancer, and antidiabetic properties (Al-Ghorbani Mohammed et al., 2015). Additionally, morpholine and pyran derivatives are known for their chemical and pharmacological interest, offering a promising avenue for the design of novel drugs with enhanced efficacy and specificity (M. Asif & M. Imran, 2019).

Biochemical Applications

In the realm of biochemistry, morpholine and its derivatives have been explored for their interaction with various biological targets. The structural diversity of these compounds allows for the modulation of a wide range of biological pathways, contributing to their utility in addressing complex diseases. The exploration of morpholine-based compounds in biochemical research has led to the identification of novel mechanisms of action, offering insights into the development of targeted therapies.

Material Science and Biomedical Applications

Morpholine derivatives also play a role in material science and biomedical applications. Their unique chemical properties can be harnessed for the development of biomaterials and coatings that are biocompatible and offer specific interactions with biological systems. For example, phosphorus-containing polymers incorporating morpholine units have been highlighted for their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for various biomedical applications (S. Monge et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Indole-based compounds, which include “2-(1-Methylindazol-3-yl)morpholine;hydrochloride”, are very important among heterocyclic structures due to their biological and pharmaceutical activities. They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

2-(1-methylindazol-3-yl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-15-10-5-3-2-4-9(10)12(14-15)11-8-13-6-7-16-11;/h2-5,11,13H,6-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGMLNNZVTVFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C3CNCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2659334.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2659337.png)

![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2659340.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)

![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2659355.png)

![N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2659356.png)